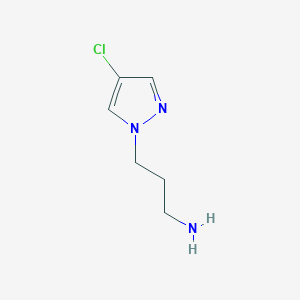
3-溴-2-甲基苯甲酰氯
描述
3-Bromo-2-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-methylbenzoyl chloride is 1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-2-methylbenzoyl chloride is a liquid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
Organic Synthesis
3-Bromo-2-methylbenzoyl chloride is a valuable reagent in organic synthesis, particularly in the construction of complex molecular frameworks. It serves as an electrophilic aromatic substitution reagent, facilitating the introduction of the 3-bromo-2-methylbenzoyl moiety onto aromatic compounds . This can be crucial for synthesizing intermediates in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, this compound is used to synthesize various drug candidates. Its reactivity allows for the formation of amides and esters, which are common functional groups in medicinal chemistry. The bromine atom in 3-Bromo-2-methylbenzoyl chloride can be strategically replaced or used in further cross-coupling reactions to create new compounds with potential therapeutic effects .
Material Science
The compound finds applications in material science, particularly in the synthesis of polymers and advanced materials. Its ability to react with various organic and inorganic substrates can lead to the development of materials with unique properties, such as enhanced thermal stability or specific electronic characteristics .
Analytical Chemistry
3-Bromo-2-methylbenzoyl chloride can be used as a derivatization agent in analytical chemistry. It can modify hydroxyl and amine groups, which can improve the detection and quantification of these functionalities by methods such as chromatography and mass spectrometry .
Biochemistry
In biochemistry, this compound is utilized in the study of enzyme-catalyzed reactions. It can act as an inhibitor or a substrate analog to probe the mechanism of action of enzymes, particularly those involved in the metabolism of aromatic compounds .
Industrial Applications
While primarily used in research, 3-Bromo-2-methylbenzoyl chloride also has industrial applications. It can be used in the synthesis of dyes, pigments, and other chemicals that require a brominated aromatic structure. Its reactivity with various organic compounds makes it a versatile intermediate in chemical manufacturing processes .
安全和危害
3-Bromo-2-methylbenzoyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is “Danger”. The hazard statement is H314, which means it causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
属性
IUPAC Name |
3-bromo-2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGKBUTMUFRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598426 | |
| Record name | 3-Bromo-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylbenzoyl chloride | |
CAS RN |
21900-48-1 | |
| Record name | 3-Bromo-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

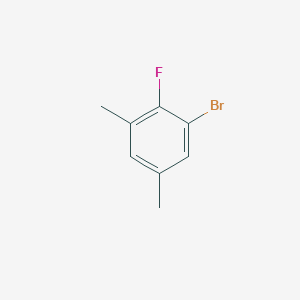

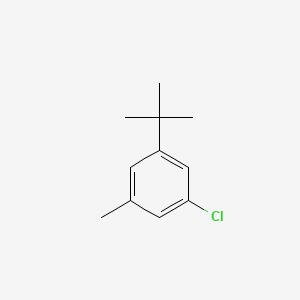

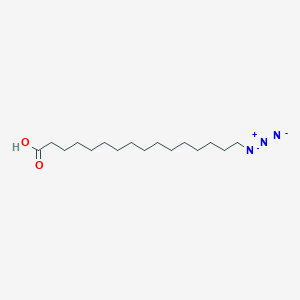
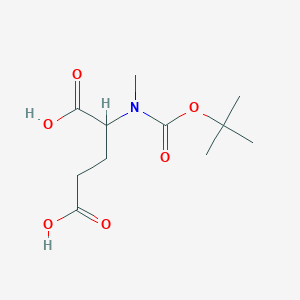
![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)
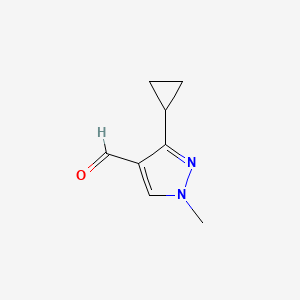
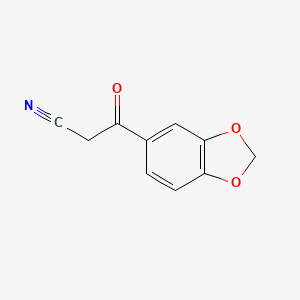

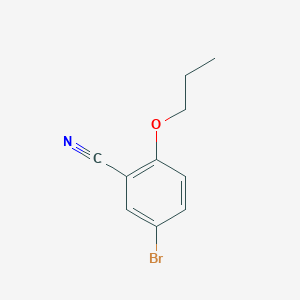

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)
